Cas no 92629-13-5 (2-phenyl-1,3-oxazole-5-carbaldehyde)

2-phenyl-1,3-oxazole-5-carbaldehyde structure
92629-13-5 structure
상품 이름:2-phenyl-1,3-oxazole-5-carbaldehyde
CAS 번호:92629-13-5
MF:C10H7NO2
메가와트:173.168082475662
MDL:MFCD08361771
CID:800837
PubChem ID:13283021

2-phenyl-1,3-oxazole-5-carbaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 5-Oxazolecarboxaldehyde,2-phenyl-
    • 2-phenyl-1,3-oxazole-5-carbaldehyde
    • 2-PHENYLOXAZOLE-5-CARBALDEHYDE
    • 2-phenyloxazole-5-carboxaldehyde
    • 2-Phenyl-5-oxazolecarboxaldehyde (ACI)
    • 2-Phenyl-oxazole-5-carbaldehyde
    • 92629-13-5
    • SCHEMBL7450038
    • Z1198177236
    • F20865
    • SB39977
    • ONKFKUCOEAJPJA-UHFFFAOYSA-N
    • CS-0249241
    • AKOS005198454
    • EN300-4285597
    • 2-Phenyl-5-formyloxazole
    • DTXSID10534583
    • MFCD08361771
    • MDL: MFCD08361771
    • 인치: 1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H
    • InChIKey: ONKFKUCOEAJPJA-UHFFFAOYSA-N
    • 미소: O=CC1=CN=C(C2C=CC=CC=2)O1

계산된 속성

  • 정밀분자량: 173.047678
  • 동위원소 질량: 173.047678
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 178
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.8
  • 토폴로지 분자 극성 표면적: 43.1

실험적 성질

  • 밀도: 1.216
  • 비등점: °Cat760mmHg
  • 플래시 포인트: °C
  • 굴절률: 1.589

2-phenyl-1,3-oxazole-5-carbaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
P336028-100mg
2-Phenyl-oxazole-5-carbaldehyde
92629-13-5
100mg
$ 230.00 2022-06-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
56R0421-100mg
2-Phenyl-oxazole-5-carbaldehyde
92629-13-5 96%
100mg
1594.32CNY 2021-05-07
Enamine
EN300-4285597-0.05g
2-phenyl-1,3-oxazole-5-carbaldehyde
92629-13-5 95.0%
0.05g
$169.0 2025-03-15
Enamine
EN300-4285597-1.0g
2-phenyl-1,3-oxazole-5-carbaldehyde
92629-13-5 95.0%
1.0g
$727.0 2025-03-15
eNovation Chemicals LLC
Y1002355-5g
2-phenyloxazole-5-carbaldehyde
92629-13-5 95%
5g
$1500 2024-07-24
abcr
AB537307-50mg
2-Phenyl-oxazole-5-carbaldehyde; .
92629-13-5
50mg
€292.30 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
56R0421-500mg
2-Phenyl-oxazole-5-carbaldehyde
92629-13-5 96%
500mg
¥3926.03 2025-01-20
Aaron
AR00H3QJ-250mg
2-Phenyl-1,3-oxazole-5-carbaldehyde
92629-13-5 97%
250mg
$656.00 2025-02-14
Aaron
AR00H3QJ-500mg
2-Phenyl-1,3-oxazole-5-carbaldehyde
92629-13-5 95%
500mg
$805.00 2025-03-10
1PlusChem
1P00H3I7-5g
2-PHENYL-1,3-OXAZOLE-5-CARBALDEHYDE
92629-13-5 95%
5g
$3768.00 2024-04-20

2-phenyl-1,3-oxazole-5-carbaldehyde 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Ceric ammonium nitrate Catalysts: Mercuric perchlorate Solvents: Acetonitrile ;  1 h, rt
참조
Synthesis of novel 1,3-oxazole derivatives with insect growth-inhibiting activities
Guo, Peng; Huang, Jun-Hai; Huang, Qing-Chun; Qian, Xu-Hong, Chinese Chemical Letters, 2013, 24(11), 957-961

합성 방법 2

반응 조건
1.1 Reagents: Potassium carbonate ,  Iodine ,  Oxygen ,  Ceric ammonium nitrate Solvents: Acetonitrile ;  rt
1.2 Reagents: Sodium dithionite Solvents: Water
참조
Iodine-mediated aminohalogenation-oxidation to synthesize 2-fluoroalkyl imidazole derivatives
Li, Shan ; Liang, Jian; Liu, Xiaofeng; Xian, Liqing; Du, Mingxu, Chemical Papers, 2021, 75(3), 1041-1053

합성 방법 3

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  0 °C; overnight, 0 °C; 0 °C → 90 °C; 4 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
참조
Versatile Photochemical Reactivity of Diverse Substituted 2-, 4- and 5-(o-Vinylstyryl)oxazoles
Sagud, Ivana; Sindler-Kulyk, Marija; Vojnovic-Jandric, Dragana; Marinic, Zeljko, European Journal of Organic Chemistry, 2018, 2018(4), 515-524

합성 방법 4

반응 조건
1.1 Reagents: Oxygen Solvents: 1,2-Dichloroethane ;  80 °C
참조
From Propargylamides to Oxazole Derivatives: NIS-Mediated Cyclization and Further Oxidation by Dioxygen
Hu, Yancheng; Yi, Ruxia; Wang, Chunxiang; Xin, Xiaoyi; Wu, Fan; et al, Journal of Organic Chemistry, 2014, 79(7), 3052-3059

합성 방법 5

반응 조건
1.1 Reagents: Oxygen Catalysts: Diphenyl diselenide ,  Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ;  24 h, rt
참조
Photocatalytic Aerobic Cyclization of N-Propargylamides Enabled by Selenium-π-Acid Catalysis
Wang, Yong-Hao; Jiang, You-Qin; Zhang, Yun-Qian; Ling, Yong; Ming, Liang; et al, Chemistry - A European Journal, 2023, 29(35),

합성 방법 6

반응 조건
1.1 Catalysts: Tetramethylammonium fluoride ,  1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, rt
참조
Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine
Shigeno, Masanori ; Fujii, Yuki; Kajima, Akihisa; Nozawa-Kumada, Kanako ; Kondo, Yoshinori, Organic Process Research & Development, 2019, 23(4), 443-451

합성 방법 7

반응 조건
1.1 Reagents: Phosphorus oxychloride
참조
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

합성 방법 8

반응 조건
1.1 Reagents: Oxygen Catalysts: Iodobenzene diacetate ,  Lithium iodide Solvents: Dichloromethane ;  24 h, 1 atm, rt
참조
Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides
Yi, Wei; Liu, Qing-Yun; Fang, Xing-Xiao; Lou, Sheng-Chun; Liu, Gong-Qing, Organic & Biomolecular Chemistry, 2018, 16(38), 7012-7018

합성 방법 9

반응 조건
1.1 Reagents: Oxygen Solvents: Dichloromethane ;  80 °C
참조
2,4-Imidazolinedione heterocyclic derivatives as Pim-1 protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

합성 방법 10

반응 조건
1.1 Reagents: Benzeneseleninic acid ,  Oxygen Catalysts: Eosin Solvents: Acetonitrile ;  1 h, rt
참조
Visible-Light-Mediated Photocatalytic Synthesis of 2-Substituted Oxazole-5-carbaldehydes Promoted by Benzeneseleninic Acid
Abenante, Laura ; Quadros, Gabriela Trisch; Perin, Gelson ; Santi, Claudio ; Penteado, Filipe ; et al, European Journal of Organic Chemistry, 2022, 2022(31),

합성 방법 11

반응 조건
1.1 Reagents: Oxygen ,  Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ;  6 h, rt
참조
Preparation of Oxazole Acetals from N-Propargylamides Enabled by Visible-Light-Promoted Selenium-π-Acid Catalysis
Wang, Xue Yang; Zhang, Qing Bao; Jin, Xiao Ling; Wu, Li Zhu; Liu, Qiang, ChemPhotoChem, 2021, 5(3), 240-244

합성 방법 12

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → 100 °C; 48 h, 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, cooled
참조
Preparation of heteroaryl compounds useful in the treatment of CNS, metabolic and other diseases
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: 1,2-Dichloroethane ;  2 h, rt
1.2 Reagents: Oxygen ;  80 °C
참조
Merging gold catalysis, organocatalytic oxidation, and Lewis acid catalysis for chemodivergent synthesis of functionalized oxazoles from N-propargylamides
Mai, Shaoyu; Rao, Changqing; Chen, Ming; Su, Jihu; Du, Jiangfeng; et al, Chemical Communications (Cambridge, 2017, 53(75), 10366-10369

합성 방법 14

반응 조건
1.1 Catalysts: Cupric chloride ,  Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Oxygen Solvents: Dimethylformamide ;  2 h, rt → 100 °C
참조
Intramolecular Pd(II)-Catalyzed Cyclization of Propargylamides: Straightforward Synthesis of 5-Oxazolecarbaldehydes
Beccalli, Egle M.; Borsini, Elena; Broggini, Gianluigi; Palmisano, Giovanni; Sottocornola, Silvia, Journal of Organic Chemistry, 2008, 73(12), 4746-4749

합성 방법 15

반응 조건
1.1 Reagents: Gold(I) chloride Solvents: Acetonitrile ,  Water ;  24 h, rt
참조
Characterization of Vinylgold Intermediates: Gold-Mediated Cyclization of Acetylenic Amides
Egorova, Olga A.; Seo, Hyewon; Kim, Yonghwi; Moon, Dohyun; Rhee, Young Min; et al, Angewandte Chemie, 2011, 50(48), 11446-11450

합성 방법 16

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide ,  Oxygen Catalysts: Iron(III) acetylacetonate ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetone ;  5 h, rt
참조
Synergistic Gold and Iron Dual Catalysis: Preferred Radical Addition toward Vinyl-Gold Intermediate over Alkene
Peng, Haihui; Akhmedov, Novruz G.; Liang, Yu-Feng; Jiao, Ning; Shi, Xiaodong, Journal of the American Chemical Society, 2015, 137(28), 8912-8915

합성 방법 17

반응 조건
1.1 Reagents: Lithium perchlorate Catalysts: Diphenyl diselenide Solvents: Acetonitrile ,  Water ;  5 h, rt → 60 °C
참조
Electrochemical Organoselenium Catalysis for the Selective Activation of Alkynes: Easy Access to Carbonyl-pyrroles/oxazoles from N-Propargyl Enamines/Amides
Baidya, Mrinmay; Dutta, Jhilik; De Sarkar, Suman, Organic Letters, 2023, 25(20), 3812-3817

합성 방법 18

반응 조건
1.1 Reagents: Water ,  Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ;  12 h, rt
참조
Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted Oxazoles
Liao, Lihao; Zhang, Hang; Zhao, Xiaodan, ACS Catalysis, 2018, 8(7), 6745-6750

합성 방법 19

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
참조
Synthesis, structure and spectral properties of some bisoxazoles
Belen'kii, L. I.; Cheskis, M. A.; Zvolinskii, V. P.; Obukhov, A. E., Khimiya Geterotsiklicheskikh Soedinenii, 1986, (6), 826-36

합성 방법 20

반응 조건
1.1 Reagents: Phosphorus oxychloride
참조
Synthesis and electrophilic substitution reactions of 2-phenyloxazole
Belen'kii, L. I.; Ceskis, M., Khimiya Geterotsiklicheskikh Soedinenii, 1984, (7), 881-4

2-phenyl-1,3-oxazole-5-carbaldehyde Raw materials

2-phenyl-1,3-oxazole-5-carbaldehyde Preparation Products

2-phenyl-1,3-oxazole-5-carbaldehyde 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:92629-13-5)2-phenyl-1,3-oxazole-5-carbaldehyde
A931592
순결:99%
재다:5g
가격 ($):3249.0